molecular formula C10H8ClNO2 B13926687 Methyl 2-chloro-5-(cyanomethyl)benzoate

Methyl 2-chloro-5-(cyanomethyl)benzoate

Cat. No.: B13926687
M. Wt: 209.63 g/mol
InChI Key: JEKAKZYMKIAYFE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(cyanomethyl)benzoate (CAS 66658-58-0) is a benzoate ester derivative of interest in organic synthesis and pharmaceutical research . This compound features both a chloro substituent and a cyanomethyl group on its benzene ring, a combination that makes it a versatile chemical building block, or synthetic intermediate, for the construction of more complex molecules . While specific biological activity data for this exact compound is not extensively published in the available literature, its molecular architecture suggests significant research potential. Compounds with nitrile (cyanomethyl) functional groups are prevalent in the development of agrochemicals and pharmaceuticals . Furthermore, the chloromethyl benzoate core structure is a known intermediate in synthetic chemistry . Researchers may therefore explore this compound as a precursor in medicinal chemistry for developing new active molecules, or as a starting material in materials science . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-chloro-5-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3

InChI Key

JEKAKZYMKIAYFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC#N)Cl

Origin of Product

United States

Preparation Methods

Preparation of Methyl p-Chloromethyl Benzoate (Relevant to 2-Chloro Position)

A key step is the chlorination of methyl p-methyl benzoate to yield methyl p-chloromethyl benzoate, which is structurally related to the 2-chloro position on the benzoate ring.

Method Summary:

  • Starting material: Methyl p-methyl benzoate obtained by esterification of p-methylbenzoic acid with methanol.
  • Chlorination: Introduction of chlorine gas under catalytic or photochemical conditions to selectively chlorinate the methyl side chain.
  • Process involves free radical chain reaction mechanisms initiated by light or chemical catalysts.
  • Product purification by vacuum distillation to isolate high-purity chloromethyl benzoate.

Key Data from Patent CN101434545A:

Parameter Condition/Result
Starting material amount 900 g methyl p-methyl benzoate
Chlorine volume Twice the molar amount of methyl p-methyl benzoate
Reaction time 2 hours
Temperature Not explicitly stated, typically ambient or slightly elevated
Product yield 58.33% isolated yield after distillation
Purity (GC analysis) 98.32% chloromethyl benzoate

The process is industrially applicable with advantages of simple operation, high yield, and low cost.

Preparation of Methyl m-Cyanomethyl Benzoate (Relating to Cyanomethyl Group at 5-Position)

For the cyanomethyl group introduction, the synthetic route involves:

  • Starting from m-toluic acid (3-methylbenzoic acid).
  • Conversion to m-toluoyl chloride via acylation with thionyl chloride.
  • Chlorination of the methyl group on the aromatic ring using liquid chlorine to form m-chloromethylbenzoyl chloride.
  • Esterification with methanol to form methyl m-chloromethylbenzoate.
  • Cyanation by nucleophilic substitution of the chloromethyl group with sodium cyanide in toluene under reflux.

Detailed Steps and Conditions (From CN105130846A and related patents):

Step Reagents/Conditions Yield/Notes
a) Acylation m-Toluic acid + excess thionyl chloride, 60-100°C 90-97% yield of m-toluoyl chloride
b) Chlorination m-Toluoyl chloride + liquid chlorine (4.6-13.8% w/w), 125-145°C Partial conversion to m-chloromethylbenzoyl chloride; unreacted recovered and recycled
c) Esterification Addition of anhydrous methanol dropwise Formation of methyl m-chloromethylbenzoate
d) Cyanation Methyl ester + sodium cyanide + toluene, reflux 2 hours Formation of methyl m-cyanomethylbenzoate

Environmental and Industrial Considerations:

  • Tail gases (HCl and SO2) are absorbed in sodium hydroxide or water to reduce pollution.
  • The process emphasizes high yield, low cost, and environmental friendliness suitable for industrial scale.

Comparative Table of Key Synthetic Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Esterification Methyl p-formic acid + methanol (for p-methylbenzoate) ~60-80 High Classical esterification method
Chlorination (side chain) Chlorine gas + methyl p-methyl benzoate + catalyst/light Ambient to 145 ~58 (isolated) Free radical chlorination of methyl side chain
Acylation m-Toluic acid + thionyl chloride 60-100 90-97 Formation of acid chloride
Chlorination (aromatic methyl) m-Toluoyl chloride + liquid chlorine (4.6-13.8% w/w) 125-145 High Partial conversion with recycling of unreacted
Esterification m-Chloromethylbenzoyl chloride + methanol Ambient High Formation of methyl ester
Cyanation Methyl chloromethylbenzoate + NaCN + toluene reflux ~110-120 (reflux) High Nucleophilic substitution to cyanomethyl

Research Findings and Notes

  • The chlorination of methyl groups on aromatic rings is a well-studied free radical process requiring initiation by light or catalysts.
  • Recycling of unreacted intermediates (e.g., m-toluoyl chloride) enhances overall process efficiency and reduces waste.
  • The cyanation step is typically carried out in non-aqueous solvents like toluene to promote nucleophilic substitution and minimize side reactions.
  • Environmental controls such as absorption of acidic gases and by-products are integrated into the process design to meet industrial environmental standards.
  • The described methods provide a balance between yield, purity, and scalability, making them suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 2-chloro-5-(cyanomethyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-(aminomethyl)benzoate.

Scientific Research Applications

Methyl 2-chloro-5-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and nitrile groups, which can activate the aromatic ring towards nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 2-chloro-5-(cyanomethyl)benzoate with structurally analogous benzoate esters, focusing on substituent effects, synthetic routes, and applications.

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 2-chloro-5-cyanobenzoate 2-Cl, 5-CN C₉H₅ClNO₂ Intermediate for oxadiazole synthesis; bioactive derivatives [1]
Methyl 2-chloro-5-formylbenzoate 2-Cl, 5-CHO C₉H₇ClO₃ Used in condensation reactions; high electrophilicity [10]
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl C₈H₈ClNO₂ Pharmaceutical intermediate; crystallizes with planar structure [17]
Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate 2-Cl, 5-SO₂N(CH₃)₂ C₁₀H₁₂ClNO₄S Enhanced solubility; potential sulfonamide-based drug precursor [13]
Methyl 5-(chloromethyl)-2-methoxybenzoate 2-OCH₃, 5-CH₂Cl C₁₀H₁₁ClO₃ Alkylating agent; used in polymer chemistry [18]

Physicochemical Properties

  • Solubility : Electron-withdrawing groups (e.g., -CN, -SO₂N(CH₃)₂) enhance polarity and solubility in polar solvents compared to methyl or methoxy derivatives .
  • Stability : Esters with electron-deficient aromatic rings (e.g., 2-Cl, 5-CN) are prone to hydrolysis under acidic/basic conditions, requiring careful storage .

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